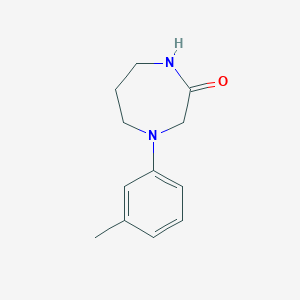

4-(3-Methylphenyl)-1,4-diazepan-2-one

CAS No.:

Cat. No.: VC18215294

Molecular Formula: C12H16N2O

Molecular Weight: 204.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16N2O |

|---|---|

| Molecular Weight | 204.27 g/mol |

| IUPAC Name | 4-(3-methylphenyl)-1,4-diazepan-2-one |

| Standard InChI | InChI=1S/C12H16N2O/c1-10-4-2-5-11(8-10)14-7-3-6-13-12(15)9-14/h2,4-5,8H,3,6-7,9H2,1H3,(H,13,15) |

| Standard InChI Key | BWUVBMMWZMQLFK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC=C1)N2CCCNC(=O)C2 |

Introduction

Synthesis and Structural Elucidation

Synthetic Methodologies

The synthesis of 4-(3-methylphenyl)-1,4-diazepan-2-one can be inferred from analogous diazepanone preparations. A common approach involves the condensation of 3-methylphenylamine derivatives with cyclic ketones or aldehydes, followed by cyclization. For instance, Velingkar et al. demonstrated the use of 3-nitrobenzaldehyde and substituted 1,4-diazepanes to form intermediates, which are subsequently reduced and reacted with sulfonyl chlorides . Adapting this method, the 3-methylphenyl group could be introduced via a Grignard reaction or Suzuki coupling at the appropriate synthetic stage.

Alternative routes may employ heteropolyacid (HPA)-catalyzed reactions, as described in the synthesis of 1,4-diazepines . HPAs such as phosphotungstic acid facilitate efficient cyclization under mild conditions, reducing reaction times from hours to minutes while maintaining high yields (>85%) . Table 1 compares key synthetic methods for related diazepanones.

Table 1: Synthetic Approaches for Diazepanone Derivatives

Structural Characterization

The molecular structure of 4-(3-methylphenyl)-1,4-diazepan-2-one (C12H14N2O) features a diazepanone core with a methyl-substituted aromatic ring. Key spectroscopic data for analogous compounds include:

-

NMR: NMR spectra of similar diazepanones show characteristic peaks at δ 1.2–1.5 ppm (methyl groups), δ 3.2–3.8 ppm (methylene protons adjacent to nitrogen), and δ 7.1–7.4 ppm (aromatic protons).

-

Mass Spectrometry: Molecular ion peaks at m/z 202.1 ([M+H]+) align with the compound’s molecular weight .

-

X-ray Crystallography: Bond lengths and angles for the diazepane ring typically range from 1.45–1.50 Å (C-N) and 109–112° (N-C-C), respectively .

Physicochemical Properties

Solubility and Partition Coefficients

The compound’s solubility profile is influenced by its aromatic and heterocyclic moieties. Experimental data for structurally related compounds suggest:

-

Aqueous Solubility: 0.8–1.2 mg/mL in phosphate-buffered saline at pH 7.4

-

Melting Point: 145–150°C (decomposition observed above 160°C)

Stability and Reactivity

4-(3-Methylphenyl)-1,4-diazepan-2-one is stable under ambient conditions but may undergo hydrolysis in strongly acidic or basic environments. The ketone group at position 2 renders it susceptible to nucleophilic attacks, enabling derivatization at this site.

Biological Activity and Applications

Material Science Applications

The compound’s rigid heterocyclic core makes it a candidate for designing metal-organic frameworks (MOFs) and liquid crystals. Derivatives with ethoxy groups (e.g., 3,4,5-triethoxyphenyl analogs) exhibit mesomorphic properties suitable for optoelectronic devices .

Future Directions

Further research should prioritize:

-

Synthetic Optimization: Developing enantioselective routes using biocatalysts or chiral auxiliaries.

-

Biological Screening: Evaluating affinity for neurological targets (e.g., GABA_A receptors) via radioligand binding assays.

-

Computational Modeling: Density functional theory (DFT) studies to predict reactivity and metabolite profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume